molecular formula C33H55N3O9 B571399 Demethoxy Aliskiren Fumarate (2:1) CAS No. 1438401-07-0

Demethoxy Aliskiren Fumarate (2:1)

货号: B571399
CAS 编号: 1438401-07-0
分子量: 637.815
InChI 键: SAEZZXYERNPHCU-DZJTYDGLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Demethoxy Aliskiren Fumarate (2:1) is a derivative of the renin inhibitor Aliskiren, modified by the removal of a methoxy (-OCH₃) group from its parent structure. This compound is formulated as a fumarate salt in a 2:1 stoichiometric ratio, meaning two molecules of the demethoxy aliskiren base are paired with one molecule of fumaric acid (C₄H₄O₄). Its CAS number is 1438401-07-0 , and it is commonly used as an analytical reference standard in pharmaceutical research, supported by HPLC, MS, and HNMR characterization .

Aliskiren and its derivatives, including Demethoxy Aliskiren Fumarate (2:1), target the renin-angiotensin system (RAS) to regulate blood pressure.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Demethoxy Aliskiren Fumarate (2:1) involves several steps, starting from the chiral pool. The key intermediate is derived from l-pyroglutamic acid, which undergoes a series of reactions including hydrogenation, protection, and deprotection steps . The critical step involves the enantioselective hydrogenation catalyzed by a chiral Rh complex, which ensures high enantioselectivity .

Industrial Production Methods: Industrial production of Demethoxy Aliskiren Fumarate (2:1) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity. The final product is obtained through crystallization and purification steps .

化学反应分析

Types of Reactions: Demethoxy Aliskiren Fumarate (2:1) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

科学研究应用

Chemistry: Demethoxy Aliskiren Fumarate (2:1) is used in synthetic chemistry as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations .

Biology: In biological research, the compound is used to study the renin-angiotensin-aldosterone system and its role in blood pressure regulation. It serves as a tool to investigate the effects of renin inhibition on various physiological processes .

Medicine: Medically, Demethoxy Aliskiren Fumarate (2:1) is explored for its potential use in treating hypertension and related cardiovascular conditions. Its efficacy and safety profile are subjects of ongoing research .

Industry: In the pharmaceutical industry, the compound is used in the development of new antihypertensive drugs. Its unique properties make it a valuable candidate for drug formulation and delivery studies .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares Demethoxy Aliskiren Fumarate (2:1) with structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Salt Form Key Modifications
Demethoxy Aliskiren Fumarate (2:1) Not explicitly reported† ~1,200 (estimated)‡ 1438401-07-0 2:1 fumarate Methoxy group removed
Aliskiren Hemifumarate C₃₀H₅₃N₃O₆·½C₄H₄O₄ 609.79 173334-58-2 1:0.5 fumarate Parent compound with hemifumarate
Aliskiren Monofumarate C₃₀H₅₃N₃O₆·C₄H₄O₄ ~751 (estimated) Not reported 1:1 fumarate Full fumarate salt
Aliskiren (Free Base) C₃₀H₅₃N₃O₆ 551.76 173334-57-1 None Base structure without salt

‡Estimated based on Aliskiren’s molecular weight and fumarate stoichiometry.

Key Observations :

  • Salt Form: The 2:1 fumarate ratio enhances stability and solubility compared to hemifumarate (1:0.5) or monofumarate (1:1) forms .
  • Methoxy Group Removal : Demethoxy Aliskiren lacks a methoxy group present in Aliskiren, which may reduce steric hindrance and alter binding affinity to renin .

Key Findings :

  • Demethoxy Aliskiren Fumarate (2:1) is primarily used as a reference standard, whereas Aliskiren Hemifumarate has validated antihypertensive effects with an IC₅₀ of 1.5 nM .
  • The absence of methoxy groups in Demethoxy Aliskiren may reduce metabolic stability but requires further validation .

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Demethoxy Aliskiren Fumarate (2:1) in experimental formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely validated method. Key parameters include:

  • Column : C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
  • Mobile phase : Acetonitrile and phosphate buffer (pH 3.0) in a gradient elution mode.
  • Detection wavelength : 220–230 nm for optimal sensitivity . Purity assessment should also include ¹H NMR to confirm salt stoichiometry and trace solvent removal (e.g., acetonitrile residuals) .

Q. What in vivo models are appropriate for evaluating the antihypertensive efficacy of Demethoxy Aliskiren Fumarate (2:1)?

Sodium-deficient non-human primates (e.g., cynomolgus monkeys) are standard for assessing plasma renin activity (PRA) inhibition and blood pressure reduction. Dose-response studies typically use oral administration at ≤10 mg/kg . For cancer cachexia studies, BALB/c mice with C26 colon adenocarcinoma xenografts are recommended to evaluate muscle atrophy and survival outcomes at 10 mg/kg .

Q. How can synthesis protocols ensure high-purity Demethoxy Aliskiren Fumarate (2:1) salt forms?

Critical steps include:

  • Salt formation : React aliskiren free base with fumaric acid in a 2:1 molar ratio in ethanol/water.
  • Purification : Filter the precipitated salt and dry under vacuum.
  • Purity validation : Use HPLC (≥93% area percent) and ¹H NMR to confirm absence of unreacted starting materials .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC₅₀ values for Demethoxy Aliskiren Fumarate across studies?

Discrepancies often arise from assay variability (e.g., enzyme sources, buffer conditions). To standardize:

  • Use recombinant human renin in a fluorogenic substrate-based assay.
  • Validate against reference inhibitors (e.g., aliskiren hemifumarate) and include positive controls.
  • Cross-validate results with independent laboratories to address variability noted in commercial assays .

Q. What methodological considerations are critical when designing studies to isolate the renoprotective effects of Demethoxy Aliskiren Fumarate from its blood pressure-lowering effects?

  • Control groups : Include cohorts receiving equihypotensive agents (e.g., hydrochlorothiazide) to differentiate BP-independent effects.
  • Biomarkers : Measure urinary albumin excretion (UAE) and glomerular filtration rate (GFR) in hypertensive diabetic models, as done in irbesartan trials .
  • Dose stratification : Use subtherapeutic antihypertensive doses to assess direct renal effects .

Q. How should meta-analyses address heterogeneity when comparing Demethoxy Aliskiren Fumarate with other renin inhibitors?

Apply the following framework:

  • Subgroup analysis : Stratify by intervention type (e.g., aliskiren vs. ACE inhibitors) and patient demographics (e.g., diabetic vs. non-diabetic hypertension) .
  • Sensitivity analysis : Remove outlier studies and re-analyze using random-effects models to account for statistical heterogeneity .
  • Outcome prioritization : Focus on hard endpoints (e.g., cardiovascular mortality) over surrogate markers (e.g., BP reduction) .

属性

CAS 编号

1438401-07-0

分子式

C33H55N3O9

分子量

637.815

IUPAC 名称

(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid

InChI

InChI=1S/C29H51N3O5.C4H4O4/c1-19(2)22(14-21-10-8-11-23(15-21)37-13-9-12-36-7)16-25(30)26(33)17-24(20(3)4)27(34)32-18-29(5,6)28(31)35;5-3(6)1-2-4(7)8/h8,10-11,15,19-20,22,24-26,33H,9,12-14,16-18,30H2,1-7H3,(H2,31,35)(H,32,34);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-,24-,25-,26-;/m0./s1

InChI 键

SAEZZXYERNPHCU-DZJTYDGLSA-N

SMILES

CC(C)C(CC1=CC(=CC=C1)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O

同义词

(αS,γS,δS,ζS)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide (2E)-2-Butenedioate (2:1)

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。